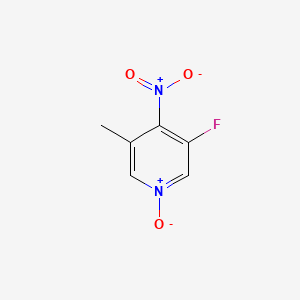

3-Fluoro-5-methyl-4-nitropyridine 1-oxide

Description

Properties

IUPAC Name |

3-fluoro-5-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGANXDYXDMUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660541 | |

| Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-88-8 | |

| Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Design and Reaction Conditions

Isotopic Exchange Techniques

Principles of Isotope Exchange

Isotopic exchange replaces natural fluorine-19 with fluorine-18 in PET tracer synthesis. While primarily used for radiopharmaceuticals, this method informs non-radioactive synthesis by highlighting precursor stability and reaction efficiency. The bioRxiv study utilized 3-fluoro-5-methyl-4-nitropyridine 1-oxide as a precursor for [18F]5Me3F4AP, achieving a 28% decay-corrected RCY after hydrogenation.

Key Parameters

-

Solvent Selection : MeCN outperformed DMSO and THF, minimizing side reactions.

-

Base Compatibility : Tetrabutylammonium bicarbonate (TBAHCO3) improved elution efficiency compared to K222/KF systems.

-

Reaction Time : Reducing the reaction time to 1 minute prevented precursor degradation, underscoring the compound’s sensitivity to basic conditions.

Nitration and Oxidation Sequence

Stepwise Functionalization

An alternative route begins with 5-methylpyridine, progressing through oxidation and nitration:

-

Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) forms 5-methylpyridine 1-oxide.

-

Nitration : Directed nitration at the 4-position using nitric acid/sulfuric acid.

-

Fluorination : Electrophilic or nucleophilic fluorination at the 3-position.

Regioselectivity Challenges

The N-oxide group directs nitration to the 4-position, while the methyl group at C5 influences fluorination selectivity. Computational studies suggest that the nitro group’s meta-directing effect and the N-oxide’s ortho/para activation create competing effects, necessitating precise temperature control.

| Supplier | Quantity | Price |

|---|---|---|

| eNovation | 5 g | $4,475 |

| Matrix Scientific | 1 g | $975 |

These data reflect costs associated with high-purity synthesis, likely involving chromatography and recrystallization steps.

Comparative Analysis of Methods

Yield and Practicality

-

Halogen Exchange : Moderate yields (30–40%) but requires accessible chloro/bromo precursors.

-

Isotopic Exchange : High efficiency for radiopharmaceuticals but limited to specialized facilities.

-

Stepwise Functionalization : Theoretically feasible but lacks explicit yield data in literature.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or organometallic reagents.

Common Reagents and Conditions

Catalytic Hydrogenation: Used for the reduction of the nitro group to an amino group.

Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds can be used to substitute the fluorine atom.

Major Products Formed

3-Fluoro-4-aminopyridine: Formed by the reduction of the nitro group.

Substituted Pyridines: Various substituted pyridines can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-Fluoro-5-methyl-4-nitropyridine 1-oxide has several scientific research applications:

Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Its unique properties make it suitable for the development of new materials with specific characteristics.

Catalysis Studies: It is used in catalysis research to study the effects of fluorinated pyridines on catalytic processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-Fluoro-5-nitropyridine 1-Oxide

- Molecular Formula : C₅H₃FN₂O₃

- Molecular Weight : 158.088 g/mol

- Key Differences: Lacks the methyl group at position 5, reducing steric bulk and lipophilicity. Nitro group at position 5 (vs. Lower molecular weight may influence solubility but reduces suitability for brain-targeted applications due to decreased lipophilicity .

3-Chloro-5-methyl-4-nitropyridine 1-Oxide

- CAS : 97944-37-1

- Molecular Formula : C₆H₅ClN₂O₃

- Key Differences :

- Chlorine replaces fluorine at position 3, increasing atomic radius (Cl: 0.79 Å vs. F: 0.64 Å) and reducing electronegativity. This may lower metabolic stability and increase susceptibility to hydrolysis.

- Higher molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) could impact pharmacokinetics.

- Chlorine’s weaker electron-withdrawing effect may slow halogen exchange reactions compared to fluorine .

3-Fluoro-5-methoxy-4-nitrobenzonitrile

- CAS : 1137869-92-1

- Molecular Formula : C₈H₄FN₂O₃

- Key Differences :

- Benzonitrile core (vs. pyridine oxide) introduces a nitrile group, enhancing polarity but reducing compatibility with biological membranes.

- Methoxy group at position 5 (electron-donating) contrasts with the methyl group (electron-neutral), altering electronic effects on the nitro group.

- Primarily used in fine chemical synthesis rather than radiopharmaceuticals .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Utility : Fluorine in this compound enables efficient ¹⁸F-radiolabeling via halogen exchange (e.g., with [¹⁸F]TBAF), critical for PET tracer production . Chloro analogs require harsher conditions due to lower leaving-group ability.

- Metabolic Stability: The methyl group in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to non-methylated analogs like 3-Fluoro-5-nitropyridine 1-oxide .

- Electronic Effects : The nitro group at position 4 (meta to fluorine) creates a polarized electronic environment, facilitating nucleophilic substitution reactions essential for derivatization .

Biological Activity

3-Fluoro-5-methyl-4-nitropyridine 1-oxide (CAS No. 13958-88-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a nitro group at the 4-position. The presence of the nitrogen oxide functional group (1-oxide) enhances its reactivity and potential interactions with biological molecules. The molecular formula is , with a molecular weight of approximately 172.11 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes involved in metabolic pathways, potentially influencing their activity and stability.

- Receptor Binding : The unique substitution pattern may allow for specific binding to receptors, which could modulate biological responses.

- Nitro Group Reactivity : The nitro group can participate in reduction reactions, potentially converting to an amino group under certain conditions, which could enhance its pharmacological profile.

Pharmacological Implications

Research has indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. For instance, derivatives of pyridine compounds have shown promise against resistant bacterial strains .

Table: Comparison of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study reported that derivatives similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifying the nitro group could enhance efficacy against resistant strains .

- Neuropharmacological Studies : Research involving pyridine derivatives has shown promising results in targeting potassium channels in neuronal tissues. This highlights the potential for developing neuroprotective agents based on structural modifications of compounds like this compound .

- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex pharmaceuticals, indicating its versatility in drug development processes.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-methyl-4-nitropyridine 1-oxide, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through halogen exchange or oxidation of precursor pyridines. For example:

- Halogen Exchange : Reacting 3-bromo/chloro-5-methyl-4-nitropyridine 1-oxide with [¹⁸F]TBAF in DMSO at room temperature yields the fluorinated derivative via nucleophilic substitution. This method is efficient for isotopic labeling (e.g., in PET tracers) .

- Oxidation : Pyridine N-oxides are typically synthesized using oxidizing agents like H₂O₂ or peracids. Precursor pyridines (e.g., 3-fluoro-5-methyl-4-nitropyridine) can be oxidized under controlled conditions to avoid over-oxidation or decomposition .

Q. Key Parameters :

| Parameter | Effect on Yield |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMSO) enhances nucleophilic substitution efficiency . |

| Temperature | Room temperature minimizes side reactions in halogen exchange . |

| Oxidant concentration | Excess H₂O₂ may degrade nitro groups; stoichiometric control is critical . |

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR identifies methyl and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic purity, especially for radiolabeled derivatives .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (see analogous pyridine N-oxide structures for methodology) .

Validation Tip : Cross-reference experimental data with computational predictions (e.g., DFT calculations for bond angles/enthalpies) to resolve ambiguities .

Q. What safety protocols are recommended for handling nitro-substituted pyridine N-oxides?

While specific toxicity data for this compound is limited, extrapolate from structurally similar compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as nitroaromatics may cause irritation .

- Ventilation : Work in a fume hood due to potential respiratory hazards (e.g., 4-nitropyridine 1-oxide is classified as a toxic solid) .

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, nitro, methyl) influence the reactivity of this compound?

The substituents modulate electrophilic/nucleophilic sites:

- Nitro Group : Strong electron-withdrawing effect deactivates the pyridine ring, directing electrophilic attacks to meta/para positions relative to the nitro group .

- Fluorine : Enhances ring electron deficiency but can participate in hydrogen bonding, affecting solubility and biomolecular interactions .

- Methyl Group : Electron-donating effect slightly counteracts ring deactivation, enabling regioselective functionalization at the methyl-adjacent position .

Experimental Design : Use Hammett constants (σ) to predict substituent effects on reaction rates. For example, σₘ (NO₂) = +1.43 vs. σₚ (CH₃) = -0.17 .

Q. What strategies optimize the metabolic stability of this compound derivatives in neuroimaging applications?

Radiosynthesis of [¹⁸F]5Me3F4AP (a derivative) highlights key considerations:

- Isotopic Labeling : Use [¹⁸F]TBAF for efficient halogen exchange, ensuring minimal radiolysis by optimizing reaction time (≤15 min) and solvent (DMSO) .

- Metabolic Shielding : Introduce electron-withdrawing groups (e.g., nitro) to reduce cytochrome P450-mediated oxidation.

- Brain Penetration : Balance lipophilicity (LogP ~1–2) by modifying substituents; methyl groups enhance passive diffusion .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The N-oxide group may engage in hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate substituent properties (e.g., molar refractivity, polarizability) with activity data from analogous nitroaromatics .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) .

Q. What are the challenges in resolving contradictory data on nitroaromatic reactivity?

Contradictions often arise from solvent effects or competing reaction pathways:

- Case Study : Discrepancies in nitration yields may stem from solvent polarity (e.g., DMSO vs. MeCN) altering transition-state stabilization .

- Resolution : Conduct kinetic studies under standardized conditions (fixed temperature, solvent) and use control experiments (e.g., isotopic labeling) to trace reaction pathways .

Q. How does the N-oxide moiety enhance redox activity in biological systems?

The N-oxide group participates in electron transfer, enabling:

- Pro-drug Activation : Reduction to NH forms in hypoxic environments (e.g., tumors) releases active metabolites .

- Enzyme Modulation : Interactions with flavin-dependent oxidoreductases via redox cycling, as seen in analogous compounds .

Mechanistic Insight : Use cyclic voltammetry to measure redox potentials and correlate with in vitro activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.